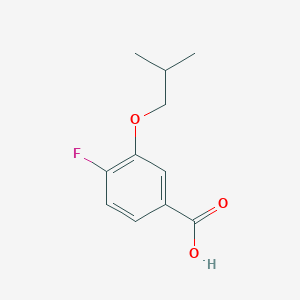

4-Fluoro-3-isobutoxybenzoic acid

Description

4-Fluoro-3-isobutoxybenzoic acid is a fluorinated aromatic carboxylic acid derivative characterized by a fluorine atom at the para position (C4) and an isobutoxy group (-OCH₂CH(CH₃)₂) at the meta position (C3) relative to the carboxylic acid functional group. This compound is primarily utilized in pharmaceutical and agrochemical research due to its structural versatility. The fluorine atom enhances metabolic stability and lipophilicity, while the bulky isobutoxy group may influence steric interactions and solubility profiles, making it a candidate for drug design or chemical intermediate synthesis .

Properties

IUPAC Name |

4-fluoro-3-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-7(2)6-15-10-5-8(11(13)14)3-4-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDLLMBRNSSSRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-isobutoxybenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-fluorobenzoic acid.

Esterification: The 4-fluorobenzoic acid undergoes esterification with isobutanol in the presence of a strong acid catalyst, such as sulfuric acid, to form 4-fluoro-3-isobutoxybenzoate.

Hydrolysis: The ester is then hydrolyzed under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for esterification and hydrolysis steps can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-isobutoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper and can be carried out under mild to moderate temperatures.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-3-isobutoxybenzoic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to the development of novel therapeutic agents.

- Anticancer Agents : Research indicates that derivatives of this compound can exhibit significant anticancer activity by acting as inhibitors of key enzymes involved in cancer cell proliferation. For instance, modifications to the benzoic acid structure have been shown to enhance the potency against various cancer cell lines, demonstrating its potential as a lead compound in drug discovery .

- P-glycoprotein Modulators : The compound has been investigated for its ability to modulate P-glycoprotein (P-gp), a protein that plays a critical role in drug resistance in cancer therapy. Studies have shown that certain derivatives can reverse drug resistance by inhibiting P-gp activity, thereby increasing the efficacy of chemotherapeutic agents .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as a building block for various chemical syntheses.

- Synthesis of Complex Molecules : The compound can be employed in the synthesis of more complex molecules through coupling reactions. Its reactivity allows it to participate in transformations that yield valuable intermediates for further functionalization .

- Functionalization Reactions : The presence of the fluoro and isobutoxy groups makes this compound an attractive candidate for functionalization reactions, allowing chemists to introduce diverse functional groups and explore structure-activity relationships .

Biochemical Probes

This compound can act as a biochemical probe due to its ability to interact with biological macromolecules.

- Affinity Labeling : The compound has potential applications in affinity labeling experiments where it can selectively bind to target proteins. This property is useful in proteomics for studying protein interactions and functions .

- Enzyme Inhibition Studies : As a model compound, it can be used to study enzyme inhibition mechanisms, particularly those involving esterases and other hydrolases. Understanding these interactions contributes to the development of more effective inhibitors for therapeutic purposes .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 4-Fluoro-3-isobutoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and isobutoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 4-Fluoro-3-isobutoxybenzoic acid include:

Physicochemical Properties

Lipophilicity (LogP):

Thermal Stability:

- Methoxy and isobutoxy derivatives exhibit higher melting points (e.g., 4-Fluoro-3-methoxybenzoic acid: ~145°C) compared to the hydroxy analogue (~120°C), attributed to reduced intermolecular hydrogen bonding in the former .

Biological Activity

4-Fluoro-3-isobutoxybenzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including synthesis, mechanisms of action, and relevant case studies. The compound is particularly noted for its interactions with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

This compound features a benzoic acid core substituted with a fluoro group and an isobutoxy moiety. Its molecular formula is , with a molecular weight of approximately 224.23 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cell signaling pathways. Research indicates that compounds with similar structures can inhibit key proteins such as MCL-1 and BCL-xL, which are involved in apoptosis regulation.

- Inhibition of Apoptosis Regulators : The carboxylic acid functional group is crucial for binding interactions with proteins like MCL-1, which plays a significant role in cancer cell survival .

- Cell Proliferation Studies : In vitro studies have demonstrated that derivatives of benzoic acids can exhibit antiproliferative effects on various cancer cell lines, suggesting that this compound may also possess similar properties .

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antiproliferative Activity : A study examining small molecular weight bioactive compounds found that derivatives similar to this compound exhibited significant anticancer activity against prostate cancer cell lines, highlighting the importance of structural features in determining biological efficacy .

- Structure-Activity Relationship (SAR) : Research into hypoglycemic benzoic acid derivatives has shown that modifications at the benzoic acid core can lead to varying degrees of biological activity. This suggests that this compound may have unique interactions based on its specific substitutions .

Table 1: Comparison of Biological Activities

| Compound | Target Protein | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | MCL-1 | TBD | Apoptosis inhibition |

| Related Benzoic Acid Derivative | BCL-xL | TBD | Antiproliferative |

| Hypoglycemic Benzoic Derivative | Various | TBD | Glycemic control |

Note: TBD indicates values that require further research for precise quantification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.